molecular formula C12H16O3 B3290911 Methyl 4-(4-(hydroxymethyl)phenyl)butanoate CAS No. 868731-66-2

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate

Cat. No. B3290911
CAS RN: 868731-66-2
M. Wt: 208.25 g/mol
InChI Key: JNGDIBUNIQTGOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate, also known as HMB, is a compound that has been studied extensively for its potential benefits in the field of sports nutrition and exercise science. HMB is a metabolite of the amino acid leucine and is found naturally in small amounts in some foods, such as grapefruit and catfish. In recent years, HMB has gained popularity as a dietary supplement for athletes and fitness enthusiasts looking to improve their performance and recovery.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate is not fully understood, but it is thought to work by promoting protein synthesis and reducing protein breakdown in muscle cells. This compound may also help to reduce inflammation and oxidative stress, which can contribute to muscle damage and soreness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It may help to increase the activity of enzymes involved in protein synthesis, as well as reduce the activity of enzymes involved in protein breakdown. This compound may also help to increase the levels of anabolic hormones such as testosterone and growth hormone, which can promote muscle growth and repair.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(4-(hydroxymethyl)phenyl)butanoate in lab experiments is that it is a relatively safe and well-tolerated compound. It has been shown to have few side effects and is not known to interact with other medications or supplements. However, one limitation of using this compound in lab experiments is that its effects may be variable depending on the specific population being studied. For example, some studies have found that this compound is more effective in older adults or individuals with low muscle mass, while others have found no significant effects in these populations.

Future Directions

There are a number of potential future directions for research on Methyl 4-(4-(hydroxymethyl)phenyl)butanoate. One area of interest is the use of this compound in combination with other supplements or interventions, such as resistance training or dietary interventions, to further enhance its effects on muscle growth and performance. Another area of interest is the potential use of this compound in clinical populations, such as individuals with muscle wasting or sarcopenia. Finally, further research is needed to better understand the mechanisms of action of this compound and how it may interact with other compounds in the body.

Scientific Research Applications

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate has been the subject of numerous scientific studies investigating its potential effects on muscle growth, strength, and recovery. Some studies have suggested that this compound may help to reduce muscle damage and soreness following intense exercise, as well as improve muscle protein synthesis and increase muscle mass. Other studies have investigated the effects of this compound on endurance performance and found that it may help to improve aerobic capacity and delay the onset of fatigue.

properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-12(14)4-2-3-10-5-7-11(9-13)8-6-10/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGDIBUNIQTGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654882
Record name Methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868731-66-2
Record name Methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CCC(=O)c1ccc(CO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[4-(Hydroxymethyl)-phenyl]-4-oxo-butyric acid methyl ester (8 g, 36 mmol) is dissolved in methanol. Pd/C (0.8 g, 10% wt dry basis) is added. The flask is then sealed with a rubber septum and a balloon filled with H2 gas is applied to it. The heterogeneous mixture is then stirred for 4 hours after which the balloon and the stopper are removed and the hydrogen is allowed to escape. The reaction mixture is then filtered through a pad of diatomaceous earth (Celite®) and the filtrate so obtained is concentrated in vacuo to provide the desired product.
Name
4-[4-(Hydroxymethyl)-phenyl]-4-oxo-butyric acid methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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